molecular formula C22H26Cl2N2O3 B2510663 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one CAS No. 756105-08-5

1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one

Cat. No.: B2510663
CAS No.: 756105-08-5
M. Wt: 437.36
InChI Key: AOTYMFFYYDAVHA-UHFFFAOYSA-N
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Description

This compound is related to a family of drugs known as antipsychotics, specifically aripiprazole . It is a derivative of 2,3-Dichlorophenylpiperazine (2,3-DCPP), a precursor in the synthesis of aripiprazole .


Synthesis Analysis

The synthesis of related compounds often involves reactions such as condensation . For example, the synthesis of aripiprazole involves the condensation of cyanuric chloride with aniline .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a piperazine ring substituted with a 2,3-dichlorophenyl group and a 4-hydroxypropoxyphenylpropanone group .


Chemical Reactions Analysis

The reactions involved in the synthesis of related compounds are often monitored by thin-layer chromatography .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like 2,3-DCPP include a brown oil appearance, a density of 1.272g/cm3, a melting point of 242 to 244 °C, and a boiling point of 365.1 °C at 760mmHg .

Scientific Research Applications

Antitumor Activity

Research has been conducted on piperazine-based tertiary amino alcohols and their dihydrochlorides, highlighting their potential in antitumor applications. These compounds have shown effects on tumor DNA methylation processes in vitro, suggesting their utility in exploring cancer therapeutics and understanding cancer biology at a molecular level (Hakobyan et al., 2020).

Antifungal and Antimicrobial Properties

A novel potential antifungal compound of the 1,2,4-triazole class demonstrated poor solubility in buffer solutions but better solubility in alcohols. The study of its solubility and thermodynamic properties provides a foundation for its application in antifungal research and development (Volkova et al., 2020).

Additionally, new 1,2,4-triazine derivatives bearing a piperazine amide moiety have been synthesized and investigated for their antimicrobial activities. This research contributes to the development of novel antimicrobial agents and enhances our understanding of molecular interactions related to microbial inhibition (Bektaş et al., 2007).

Anticonvulsant and Neuropharmacological Research

Compounds related to the structural class of the queried chemical have been evaluated for their anticonvulsant activities. For example, 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives were synthesized and their potential anticonvulsant activity was explored, providing valuable insights into the development of new treatments for epilepsy (Aytemir et al., 2004).

Pharmacological Evaluation

The design and pharmacological evaluation of novel derivatives related to piperazine compounds have been explored for their antidepressant and antianxiety activities. Such studies are crucial for the discovery of new therapeutic agents targeting mental health disorders (Kumar et al., 2017).

Mechanism of Action

Target of Action

The primary target of 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is the serotonin receptor and histamine H1 receptors . These receptors play a crucial role in regulating mood, appetite, and sleep, among other functions.

Mode of Action

This compound acts as a serotonergic agonist and H1-receptor antagonist . As a serotonergic agonist, it binds to serotonin receptors, mimicking the effects of serotonin and stimulating the physiological activity at the cell receptors.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with serotonin and histamine H1 receptors. By acting as a serotonergic agonist, it can potentially enhance mood and reduce anxiety. As an H1-receptor antagonist, it may help alleviate allergic reactions and promote sleep .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, including D2, D3, and D4 receptors . It has been shown to have high-affinity binding to these receptors, which play crucial roles in neurotransmission . The nature of these interactions is likely to involve the piperazine ring and the dichlorophenyl group in the compound .

Cellular Effects

1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one can influence cell function by modulating the activity of D2, D3, and D4 receptors . These receptors are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with D2, D3, and D4 receptors . This binding can lead to changes in gene expression and can influence enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the compound has been used in analytical testing to detect, identify, and measure pharmaceutical impurities .

Dosage Effects in Animal Models

The effects of varying dosages of the compound in animal models have not been extensively studied. Given its structural similarity to aripiprazole, it is possible that it may have similar dosage-dependent effects .

Metabolic Pathways

Given its structural similarity to aripiprazole, it may be involved in similar metabolic pathways .

Transport and Distribution

Given its structural similarity to aripiprazole, it may be transported and distributed in a similar manner .

Subcellular Localization

Given its structural similarity to aripiprazole, it may be localized in similar subcellular compartments .

Properties

IUPAC Name

1-[4-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2N2O3/c1-2-22(28)16-3-6-19(7-4-16)29-15-18(27)14-25-9-11-26(12-10-25)21-13-17(23)5-8-20(21)24/h3-8,13,18,27H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTYMFFYYDAVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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